Glycerol-1,3-18O2
Description
Properties
Molecular Formula |
C₃H₈O¹⁸O₂ |
|---|---|
Molecular Weight |
96.1 |
Synonyms |
1,2,3-Propanetriol-18O2; 1,3-dihydroxy-2-propanol-18O2; Propanetriol-18O2; 1,2,3-Trihydroxypropane-18O2; Bulbold-18O2; Cognis G-18O2; Cristal18O2; DG-18O2; DG Glycerin-18O2; E 422-18O2; Emery 916-18O2; GL 300-18O2; Glycerin-18O2; Glycerin DG-18O2; Gl |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for Glycerol 1,3 18o2
Methodologies for Regiospecific ¹⁸O Incorporation
The primary challenge in synthesizing Glycerol-1,3-¹⁸O₂ lies in directing the ¹⁸O isotope to the C1 and C3 positions while leaving the C2 position unmodified. This requires highly selective chemical or enzymatic methods.
Chemical Synthetic Approaches
Chemical synthesis offers a robust, albeit often multi-step, pathway to specifically labeled compounds. The strategies typically rely on the use of protecting groups to temporarily block reactive sites and direct the chemical modification to the desired positions.
A plausible and effective chemical route to Glycerol-1,3-¹⁸O₂ involves a sequence of protection, activation, substitution, and deprotection steps. A key aspect of this strategy is the use of a precursor where the C2 hydroxyl group is protected, leaving the C1 and C3 hydroxyls available for chemical modification.
A viable synthetic pathway can be outlined as follows:
Protection: The synthesis begins with a glycerol (B35011) derivative where the secondary hydroxyl group (C2) is protected. A suitable precursor for this is 2-O-benzylglycerol. The benzyl (B1604629) group is chosen for its stability under the subsequent reaction conditions and its susceptibility to removal via catalytic hydrogenation, a mild method that will not cleave the newly formed C-¹⁸O bonds.
Activation: The primary hydroxyl groups at the C1 and C3 positions of 2-O-benzylglycerol are converted into good leaving groups. This is commonly achieved by tosylation, reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.gov This reaction forms 2-O-benzyl-1,3-di-O-tosylglycerol. The tosylate groups are excellent leaving groups for nucleophilic substitution reactions.
¹⁸O-Incorporation (Substitution): The core step of the synthesis is the double nucleophilic substitution (S_N2) reaction on the ditosylate intermediate. The compound is treated with a source of the heavy oxygen isotope, most commonly ¹⁸O-labeled water (H₂¹⁸O). nih.gov This reaction proceeds with inversion of configuration at both the C1 and C3 centers, displacing the tosylate groups and forming the desired C-¹⁸O bonds.
Deprotection: The final step is the removal of the benzyl protecting group at the C2 position. This is achieved through catalytic hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This step yields the final product, Glycerol-1,3-¹⁸O₂.
A summary of this multi-step chemical synthesis is presented in the table below.
| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-O-benzyl-1,3-di-O-tosylglycerol | Convert C1/C3 hydroxyls into good leaving groups. nih.gov |
| 2 | Substitution (¹⁸O-Incorporation) | H₂¹⁸O, Base | 2-O-benzylglycerol-1,3-¹⁸O₂ | Introduce ¹⁸O isotope at C1 and C3 positions via S_N2 reaction. nih.gov |
| 3 | Deprotection | H₂, Palladium on Carbon (Pd/C) | Glycerol-1,3-¹⁸O₂ | Remove the C2 benzyl protecting group to yield the final product. mdpi.com |
The selection of the starting material is critical for the success of the synthesis. While glycerol is the ultimate parent compound, its direct use is complicated by the similar reactivity of its three hydroxyl groups. Therefore, a precursor with a pre-existing differentiation between the secondary (C2) and primary (C1, C3) hydroxyls is advantageous. 2-O-benzylglycerol is an ideal precursor for the strategy outlined above.
An important aspect to consider is the stereochemistry of glycerol. Glycerol is a prochiral molecule, meaning it is not chiral itself but can be converted into a chiral molecule in a single step. The C1 and C3 positions are enantiotopic. Consequently, any reaction that differentiates these two positions on an achiral precursor will result in a chiral product.
The chemical synthesis described starts with achiral or racemic precursors and reagents, leading to a racemic mixture of (R)- and (S)-Glycerol-1,3-¹⁸O₂.
The S_N2 substitution with H₂¹⁸O occurs with inversion of stereochemistry at both C1 and C3.
If a single enantiomer of the final product is desired, the synthesis must begin with a chiral, enantiomerically pure starting material or employ an asymmetric synthesis technique. Methods like the enzymatic desymmetrization of glycerol or its derivatives can provide chiral building blocks for such a synthesis. mdpi.compu-toyama.ac.jpmdpi.com
Enzymatic Synthetic Approaches
Enzymatic methods provide a powerful alternative to chemical synthesis, often offering superior regioselectivity and stereoselectivity under mild reaction conditions. For the synthesis of Glycerol-1,3-¹⁸O₂, enzymes such as lipases and kinases are of particular interest.
Enzymes can be harnessed to catalyze the specific incorporation of ¹⁸O into the glycerol backbone. Two primary biocatalytic strategies are considered: lipase-mediated hydrolysis and kinase-catalyzed phosphorylation.
Lipase-Catalyzed Regioselective Hydrolysis: Lipases are enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols. nih.gov Many lipases exhibit strong regioselectivity, preferentially acting on the ester linkages at the C1 and C3 positions of the glycerol backbone. ebi.ac.uknih.gov This 1,3-regiospecificity can be exploited to introduce ¹⁸O.
The strategy involves the hydrolysis of a 1,3-diacylglycerol substrate using a 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei) in a reaction medium enriched with H₂¹⁸O. The enzyme cleaves the ester bonds at the C1 and C3 positions, and the subsequent nucleophilic attack by ¹⁸O-labeled water results in the formation of hydroxyl groups containing the heavy isotope at these specific sites. nih.govresearchgate.net
Glycerol Kinase-Catalyzed Phosphorylation: Glycerol kinase is a key enzyme in metabolism that catalyzes the phosphorylation of glycerol to sn-glycerol-3-phosphate, utilizing ATP as the phosphate (B84403) donor. genecards.orggoogle.com It has been demonstrated that kinases can transfer phosphoryl groups containing ¹⁸O from labeled ATP. rsc.org By using ATP specifically labeled with ¹⁸O in the terminal (gamma) phosphate group ([γ-¹⁸O]-ATP), glycerol kinase can be used to synthesize sn-glycerol-3-phosphate with an ¹⁸O label in the phosphate moiety. A subsequent hydrolysis step, catalyzed by a phosphatase in normal water (H₂¹⁶O), would cleave the C-O-P bond, leaving the ¹⁸O on the glycerol backbone at the C3 position. While this method is highly specific for the C3 position, achieving double labeling at both C1 and C3 using this approach is challenging due to the inherent stereospecificity of the enzyme.
The table below summarizes a potential enzymatic approach using lipases.
| Enzyme Class | Strategy | Substrate | Key Reagents | Product | Principle of Labeling |
|---|---|---|---|---|---|
| Lipase (1,3-specific) | Regioselective Hydrolysis | 1,3-Diacylglycerol | H₂¹⁸O-enriched buffer | Glycerol-1,3-¹⁸O₂ | Enzyme-catalyzed hydrolysis of ester bonds at C1 and C3 incorporates oxygen from the solvent (H₂¹⁸O). nih.govresearchgate.net |
| Kinase/Phosphatase | Phosphorylation & Hydrolysis | Glycerol | [γ-¹⁸O]-ATP, Glycerol Kinase, Phosphatase | sn-Glycerol-3-¹⁸O | Enzymatic transfer of an ¹⁸O-labeled phosphate group followed by hydrolysis. genecards.orgrsc.org |
Cell-free synthesis systems, which utilize cellular machinery in a test-tube environment, offer a highly controlled platform for producing isotopically labeled molecules. core.ac.uk While commonly used for synthesizing labeled proteins, the principle can be adapted for small molecule synthesis by creating a bespoke system containing a defined set of purified enzymes.
To synthesize Glycerol-1,3-¹⁸O₂, a cell-free system could be constructed containing:
A high concentration of a 1,3-diacylglycerol substrate.
A purified, highly active 1,3-specific lipase.
A buffer solution prepared with H₂¹⁸O.
In this controlled environment, the lipase would efficiently hydrolyze the substrate, incorporating ¹⁸O from the solvent at the C1 and C3 positions. The key advantages of this approach include the elimination of cellular side reactions, the prevention of isotope dilution by cellular water pools, and the ability to use high concentrations of substrate and enzyme to drive the reaction to completion, resulting in high labeling efficiency.
Purification and Validation of Isotopic Enrichment
Following synthesis, the crude product contains not only the desired Glycerol-1,3-¹⁸O₂ but also unreacted starting materials, byproducts, and potentially, glycerol molecules with incorrect isotopic distribution. Therefore, a rigorous purification and validation process is essential to obtain a final product of high chemical and isotopic purity.
Chromatographic Techniques for High Purity (e.g., HPLC, GC)
Chromatography is a fundamental tool for the purification of isotopically labeled compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for separating glycerol from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying non-volatile compounds like glycerol. A common approach involves using a normal-phase or a specialized column, such as a Hi-Plex H column, which is effective in separating polyols and organic acids. nih.gov The choice of mobile phase is critical; for instance, dilute sulfuric acid has been used as a mobile phase for the separation of glycerol and related compounds. nih.gov Semi-preparative HPLC can be employed for the purification of labeled compounds, yielding high-purity fractions. figshare.com The effectiveness of HPLC in removing a wide range of impurities, including salts, catalysts, and organic byproducts, has been demonstrated in the purification of crude glycerol from industrial processes. taylors.edu.my In some cases, a combination of purification steps, including neutralization and ion exchange, is used prior to HPLC to improve the final purity. taylors.edu.my
Gas Chromatography (GC): Gas chromatography is another valuable technique, particularly for volatile derivatives of glycerol. For GC analysis, glycerol is often derivatized to increase its volatility. The purity of glycerol samples can be determined by GC, with the peak area corresponding to the amount of the compound present. ijert.org GC coupled with a mass selective detector (GC-MS) is frequently used to identify and quantify glycerol and its impurities. austinpublishinggroup.com
The following table summarizes typical chromatographic conditions used for glycerol purification and analysis:
| Technique | Column Type | Mobile/Carrier Phase | Detector | Application |
| HPLC | Hi-Plex H nih.gov | 5 mM H₂SO₄ nih.gov | Refractive Index (RID) nih.gov | Separation of polyols |
| HPLC | Polaris Hi-Plex H nih.gov | Dilute H₂SO₄ nih.gov | RID nih.gov | Identification of polyols and organic acids |
| GC | Capillary Column (e.g., Carbowax 20M) google.com | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) ijert.orgaustinpublishinggroup.com | Purity analysis of glycerol |
| GC-MS | Varian 1200 Quadrupole austinpublishinggroup.com | Helium | Mass Selective Detector austinpublishinggroup.com | Identification of crude and purified glycerol |
Spectroscopic and Mass Spectrometric Confirmation of Labeling Positions and Purity
Mass Spectrometry (MS): Mass spectrometry is the definitive technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule and its fragments, the incorporation of ¹⁸O can be precisely quantified. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that can be used to analyze the intact labeled glycerol molecule. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for confirming that the ¹⁸O atoms are located at the C1 and C3 positions. The use of ¹⁸O₂ oxidation experiments has been shown to be effective in identifying fragmentation pathways for related lipid molecules. nih.gov The analysis of isotopic distributions in the mass spectra allows for the calculation of the percentage of ¹⁸O labeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more commonly used for ¹³C and ²H labeling, NMR spectroscopy can also provide information about ¹⁸O enrichment, albeit indirectly. The presence of ¹⁸O can induce small shifts in the NMR signals of adjacent nuclei (isotope effects). High-field NMR is a powerful tool for the quality control of stable isotope-labeled compounds. ckisotopes.com For example, ¹³C NMR has been used to determine ¹⁸O-enrichment in liver glycogen. nih.gov
The following table outlines the key analytical techniques for validation:
| Technique | Information Obtained | Key Findings/Application |
| Mass Spectrometry (MS) | Molecular weight, isotopic enrichment, and position of labels. vulcanchem.com | Confirms the M+4 mass shift expected for Glycerol-1,3-¹⁸O₂ and allows for quantification of isotopic purity. nih.gov |
| Tandem MS (MS/MS) | Structural confirmation of label positions through fragmentation patterns. nih.gov | Differentiates between isomers by analyzing specific fragment ions, ensuring labeling at C1 and C3. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Chemical structure and purity. Isotope effects on adjacent nuclei can indicate labeling. vulcanchem.com | Provides a detailed picture of the chemical environment of each atom, confirming the glycerol backbone structure. |
| Infrared (IR) Spectroscopy | Functional groups and purity. | A shift in the C-O stretching vibration can confirm the presence of ¹⁸O. |
Applications in Metabolic Pathway Elucidation Using Glycerol 1,3 18o2 Tracer
Tracing Glycerol (B35011) Metabolism and Flux in Cellular and Organismal Systems (Excluding Human Clinical Trials)
The use of isotopically labeled glycerol, including variants like Glycerol-1,3-18O2, allows for the precise tracing of glycerol's fate within cells and organisms. nih.govnih.gov This methodology has been instrumental in understanding how different tissues synthesize, utilize, and store glycerol-containing compounds. nih.govnih.gov Stable isotope tracers, in conjunction with analytical techniques like mass spectrometry, facilitate the measurement of metabolic flux, providing insights into the rates of interconnected biochemical reactions. nih.gov
Isotope labeling studies have demonstrated that non-carbohydrate precursors can be significant sources for the glycerol backbone of glycerophospholipids, especially under conditions of nutrient stress like glucose starvation. pnas.org For instance, in lung cancer cells, stable isotope-labeled glutamine and lactate (B86563) have been shown to contribute to the formation of glycerol phosphate (B84403) via glyceroneogenesis. pnas.org In vivo studies in rats have also highlighted that glyceroneogenesis is a dominant pathway for triglyceride glycerol synthesis, surpassing the contribution from glycolysis under certain physiological states like fasting. nih.gov
Research in fasted rats has shown that glyceroneogenesis can account for a substantial portion of G3P synthesis in the liver. In one study, it was estimated that glyceroneogenesis contributed approximately 20% of the G3P generated for glyceride-glycerol synthesis, while the glycolytic pathway contributed about 5%, and the direct phosphorylation of glycerol by glycerol kinase accounted for the remaining 75%. physiology.org
Precursor Contribution to Glycerol-3-Phosphate in Fasted Rat Liver Slices
| Pathway | Estimated Contribution (%) | Reference |
|---|---|---|
| Glyceroneogenesis | ~20 | physiology.org |
| Glycolysis | ~5 | physiology.org |
| Glycerol Kinase | ~75 | physiology.org |
A key regulatory enzyme in glyceroneogenesis is the cytosolic form of phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C). psu.eduresearchgate.net This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in both glyceroneogenesis and gluconeogenesis. researchgate.netpnas.org Studies have shown a correlation between PEPCK-C activity and the rate of glyceroneogenesis. psu.edu For example, in transgenic mice, alterations in PEPCK-C expression have been linked to changes in triglyceride accumulation. nih.gov While PEPCK-C expression levels are important, research has also indicated that flux through gluconeogenesis is not solely determined by the abundance of this enzyme, suggesting complex regulatory mechanisms. jci.org The activity of PEPCK-C is regulated transcriptionally, and its effects are generally not observed acutely. nih.gov
The synthesis and breakdown of triglycerides (TGs) are dynamic processes crucial for energy storage and mobilization. Labeled glycerol tracers are invaluable for quantifying the rates of TG synthesis and turnover. nih.gov By following the incorporation of the isotope into the glycerol backbone of TGs, researchers can measure the flux through this pathway under various conditions. nih.govmdpi.com
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial, committed step in the de novo synthesis of triglycerides and other glycerolipids by acylating G3P to form lysophosphatidic acid (LPA). pnas.orgpnas.org The activity of GPAT isoforms can be measured using isotopically labeled substrates, such as [14C]glycerol-3-phosphate or [3H]G3P, to quantify the formation of labeled LPA. pnas.orgplos.org These assays are crucial for characterizing the enzymatic properties and substrate specificities of different GPAT isoforms. pnas.orgbioscientifica.com For example, such methods have been used to demonstrate robust GPAT activity in various cell and tissue lysates, helping to identify and characterize novel GPAT enzymes. pnas.org
Methods for Measuring GPAT Activity
| Isotopic Substrate | Methodology | Reference |
|---|---|---|
| [14C]glycerol-3-phosphate | Thin Layer Chromatography (TLC) to separate and quantify labeled lysophosphatidic acid (LPA). | pnas.orgpnas.orgplos.org |
| [3H]glycerol-3-phosphate | Butanol extraction to measure the incorporation of the label into butanol-extractable products. | pnas.org |
Lipid droplets are cellular organelles responsible for storing neutral lipids, primarily triglycerides. The formation and remodeling of lipid droplets are tightly regulated processes that are central to lipid homeostasis. nih.gov Stable isotope labeling can be used to trace the flow of glycerol into triglycerides that are subsequently stored in lipid droplets. mdpi.comresearchgate.net This allows for the quantification of lipid droplet dynamics, including the rates of synthesis and breakdown of the stored triglycerides. For instance, studies using stable isotope-labeled fatty acids have shown how different types of fatty acids can influence whether they are incorporated into triglycerides for storage in lipid droplets or channeled into other metabolic pathways that may lead to lipotoxicity. mdpi.com These approaches provide a dynamic picture of how cells manage lipid storage in response to metabolic cues.
Phospholipid Biosynthesis and Remodeling
Phospholipids (B1166683) are fundamental components of cellular membranes, and their synthesis and continuous remodeling are vital for maintaining membrane integrity and function. This compound has been instrumental in studying these dynamic processes.
Incorporation into Phosphatidic Acid and Downstream Phospholipids
The biosynthesis of many phospholipids begins with the formation of phosphatidic acid (PA). nih.govaocs.orgresearchgate.net This process involves the acylation of glycerol-3-phosphate. aocs.orgnih.gov When this compound is introduced into a biological system, the ¹⁸O label is incorporated into the glycerol backbone of newly synthesized phosphatidic acid. researchgate.netwikipedia.org
Phosphatidic acid then serves as a central precursor for the synthesis of various other phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), primarily through the diacylglycerol (DAG) pathway. nih.govaocs.org It is also a precursor for phosphatidylinositol (PI) and cardiolipin (B10847521) via the CDP-diacylglycerol pathway. nih.govaocs.org By tracing the ¹⁸O label from this compound, researchers can follow the flux of the glycerol backbone into these downstream phospholipid species, providing quantitative data on their de novo synthesis rates.
The table below illustrates the key enzymes and products in the initial stages of phospholipid biosynthesis, where the ¹⁸O label from this compound would be incorporated.
| Enzyme | Substrate(s) | Product | Pathway Significance |
| Glycerol Kinase | Glycerol | Glycerol-3-phosphate | Phosphorylates glycerol to enter the lipid synthesis pathway. mdpi.com |
| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid | Catalyzes the first and rate-limiting step in phosphatidic acid synthesis. aocs.org |
| 1-Acylglycerol-3-phosphate O-acyltransferase (AGPAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid | Completes the formation of the phosphatidic acid backbone. aocs.org |
| Phosphatidic acid phosphatase (PAP) | Phosphatidic acid | Diacylglycerol (DAG) | Produces DAG, a key intermediate for the synthesis of PC, PE, and PS. aocs.org |
| CDP-diacylglycerol synthase (CDS) | Phosphatidic acid, CTP | CDP-diacylglycerol | Directs phosphatidic acid towards the synthesis of PI and cardiolipin. aocs.org |
This table is based on established pathways of phospholipid biosynthesis.
Role in Membrane Dynamics
Cellular membranes are not static structures; they are highly dynamic, with constant turnover and remodeling of their lipid components. nih.govegyankosh.ac.inuio.no The use of this compound allows for the investigation of these dynamics. The incorporation of the ¹⁸O-labeled glycerol backbone into membrane phospholipids provides a time-resolved view of membrane biogenesis. researchgate.netaimspress.com
Furthermore, the process of phospholipid remodeling, which involves the exchange of fatty acid chains on the glycerol backbone by enzymes like phospholipases, can be indirectly studied. nih.gov While the ¹⁸O label is on the glycerol backbone itself, its presence in specific phospholipid pools over time reflects the balance between de novo synthesis and degradation, contributing to our understanding of how membrane composition is maintained and altered in response to cellular signals and environmental changes. egyankosh.ac.inaimspress.com
Investigation of Gluconeogenesis Pathways from Glycerol
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates, a critical pathway for maintaining blood glucose levels during fasting. libretexts.orgwikipathways.org Glycerol, released from the breakdown of triglycerides, is a significant precursor for gluconeogenesis. libretexts.orgnih.govksumsc.com this compound is a valuable tool for dissecting the contribution of glycerol to glucose production.
Contribution of Glycerol Carbon and Oxygen to Glucose Production
When this compound is metabolized, the glycerol backbone is converted to dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis. mdpi.comuomustansiriyah.edu.iq As DHAP is isomerized and proceeds through the gluconeogenic pathway, the ¹⁸O atoms from the original glycerol molecule can be traced into the newly synthesized glucose. This allows for a direct measurement of the contribution of glycerol's oxygen atoms to the glucose pool.
Studies using isotopic tracers have shown that the contribution of glycerol to glucose production increases significantly with the duration of fasting. nih.gov For instance, in the postabsorptive state, glycerol may account for a small percentage of total glucose production, but this can rise substantially after prolonged starvation. nih.gov The use of ¹⁸O-labeled glycerol can provide complementary information to studies using carbon isotopes (e.g., ¹³C-glycerol) by tracking a different part of the precursor molecule. researchgate.net
The following table summarizes findings from a study on glycerol's contribution to glucose production during fasting, illustrating the type of data that can be obtained using isotopic tracers.
| Fasting State | Glycerol Rate of Appearance (μmol·kg⁻¹·min⁻¹) | Conversion of Glycerol to Glucose (%) | Contribution to Total Glucose Production (%) |
| Postabsorptive | 3.11 ± 0.44 | 36 | 4.5 |
| 62-86 hours of starvation | 5.32 ± 0.58 | 68 | 21.6 |
Data adapted from a study on healthy volunteers. nih.gov
Interplay with Triose Phosphate Isomerase and Aldolase (B8822740) Reactions
The conversion of glycerol-derived DHAP into glucose involves several key enzymatic steps. Triose phosphate isomerase (TPI) catalyzes the interconversion of DHAP and glyceraldehyde-3-phosphate (G3P). libretexts.orgbu.eduresearchgate.net Subsequently, aldolase joins DHAP and G3P to form fructose-1,6-bisphosphate. libretexts.orgnih.gov
The use of this compound can shed light on the dynamics of these reactions. The distribution of the ¹⁸O label in the resulting glucose molecule can reveal information about the reversibility and relative fluxes through these enzymatic steps. For example, the degree of isotopic scrambling between different positions on the glucose molecule can indicate the extent of equilibrium in the TPI reaction. libretexts.org This provides a more nuanced understanding of the regulation and control of the gluconeogenic pathway under various physiological conditions.
Intermediary Metabolism of Glycerol-Derived Compounds
Beyond its roles in phospholipid synthesis and gluconeogenesis, glycerol is a central hub in intermediary metabolism. mdpi.com After its conversion to glycerol-3-phosphate and then DHAP, the carbon and oxygen atoms can be channeled into numerous other metabolic pathways. mdpi.comuomustansiriyah.edu.iqnih.gov
The ¹⁸O label from this compound can be used to trace the flow of the glycerol backbone into these diverse pathways. For example, DHAP can enter the glycolytic pathway to be converted to pyruvate (B1213749), which can then be used for energy production in the TCA cycle or as a building block for other molecules. ksumsc.comresearchgate.net Tracing the ¹⁸O can help quantify the flux of glycerol into these various metabolic fates, providing a comprehensive picture of its metabolic significance.
Role in Glycolysis and Pentose (B10789219) Phosphate Pathway Interactions
Glycerol enters central carbon metabolism after being phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. wikipedia.orgnih.gov G3P is then oxidized to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis. wikipedia.org By introducing this compound, the ¹⁸O label is incorporated into the phosphate group of G3P and subsequently DHAP. This labeled DHAP can then enter the glycolytic pathway.
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis, sharing several key intermediates. smpdb.canih.gov The non-oxidative branch of the PPP interconverts glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate (GA3P) with pentose phosphates such as ribose-5-phosphate. smpdb.canih.gov
The use of ¹⁸O-labeled glycerol allows researchers to trace the fate of the glycerol backbone through these interconnected pathways. As labeled DHAP is isomerized to GA3P, the ¹⁸O label is carried into the lower part of glycolysis. Furthermore, the enzymes transketolase and transaldolase in the non-oxidative PPP can utilize GA3P. nih.gov This means that the ¹⁸O label originating from this compound can appear in pentose phosphates and other intermediates of the PPP, providing a quantitative measure of the flux and interaction between glycolysis and the PPP. acs.org For instance, the detection of ¹⁸O in ribose-5-phosphate, a key component of nucleotides, would indicate the flow of carbon from glycerol through glycolysis and into the PPP. acs.org This approach is particularly useful for understanding how cells allocate resources between energy production (glycolysis) and the synthesis of biosynthetic precursors and reducing power in the form of NADPH (PPP). smpdb.caplos.org
Table 1: Key Intermediates in Glycolysis and PPP Traced by this compound This table is interactive. You can sort and filter the data.
| Metabolite | Abbreviation | Pathway(s) | Role in Tracing with this compound |
|---|---|---|---|
| Glycerol-3-phosphate | G3P | Glycolysis/Glycerolipid Synthesis | Initial entry point of labeled glycerol into metabolism. wikipedia.org |
| Dihydroxyacetone phosphate | DHAP | Glycolysis/Gluconeogenesis | Carries the ¹⁸O label from G3P into the glycolytic pathway. wikipedia.org |
| Glyceraldehyde-3-phosphate | GA3P | Glycolysis/PPP | A shared intermediate; its labeling indicates flux between the two pathways. smpdb.ca |
| Fructose-6-phosphate | F6P | Glycolysis/PPP | Labeling demonstrates the reversible nature of the non-oxidative PPP. smpdb.ca |
Connections to Tricarboxylic Acid (TCA) Cycle Metabolism
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. wikipedia.orgslideshare.net this compound can be used to probe the intricate connections between glycolysis and the TCA cycle.
After conversion to DHAP and GA3P, the glycerol-derived carbons can proceed down the glycolytic pathway to be converted into pyruvate. youtube.com Pyruvate can then enter the mitochondria and be converted to acetyl-CoA by pyruvate dehydrogenase, which then enters the TCA cycle. wikipedia.org Alternatively, pyruvate can be carboxylated to oxaloacetate by pyruvate carboxylase, an anaplerotic reaction that replenishes TCA cycle intermediates. nih.gov
By tracing the ¹⁸O label from this compound, researchers can follow the path of the glycerol backbone into the TCA cycle. For example, if the labeled pyruvate enters via acetyl-CoA, the label can be tracked through various TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, and succinate. nih.gov If it enters via oxaloacetate, the labeling pattern in subsequent intermediates will be different. nih.gov This allows for the dissection of the relative contributions of different entry points into the TCA cycle.
Furthermore, intermediates of the TCA cycle can be withdrawn for biosynthetic purposes. For instance, citrate can be exported to the cytoplasm to be used for fatty acid synthesis. frontiersin.org By measuring the ¹⁸O enrichment in these downstream metabolites, the contribution of glycerol to these biosynthetic pathways via the TCA cycle can be quantified. Studies have shown that a significant portion of the glycerol backbone can pass through the TCA cycle before being incorporated into molecules like acylglycerols. nih.gov This highlights the TCA cycle's role not just in energy production but also as a crucial source of metabolic precursors. nih.govfrontiersin.org
Table 2: Tracing this compound into the TCA Cycle and Beyond This table is interactive. You can sort and filter the data.
| Metabolite | Pathway(s) | Role in Tracing with this compound |
|---|---|---|
| Pyruvate | Glycolysis/TCA Cycle Entry | Key branch point; its labeling indicates the conversion of glycerol to a TCA cycle precursor. youtube.com |
| Acetyl-CoA | TCA Cycle | Entry point for oxidative metabolism; its formation from labeled pyruvate can be traced. wikipedia.org |
| Oxaloacetate | TCA Cycle | Anaplerotic entry point; its labeling reveals the replenishment of the TCA cycle by glycerol. nih.gov |
| Citrate | TCA Cycle/Fatty Acid Synthesis | A key TCA cycle intermediate and precursor for lipogenesis; its labeling shows the fate of glycerol-derived carbons. frontiersin.org |
Mechanistic Investigations Utilizing Glycerol 1,3 18o2
Elucidation of Enzymatic Reaction Mechanisms Involving Glycerol (B35011)
The specificity of the isotopic label in Glycerol-1,3-18O2 allows researchers to follow the oxygen atoms from the glycerol backbone into products, helping to distinguish between different potential catalytic pathways. This is particularly useful in reactions involving the cleavage or formation of ester or phosphate (B84403) bonds at the C1 or C3 positions of glycerol.
Kinase Mechanisms (e.g., Glycerol Kinase)
Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, such as ATP, to a substrate. mdpi.com Glycerol kinase specifically catalyzes the phosphorylation of glycerol to produce sn-glycerol-3-phosphate, a key intermediate in lipid metabolism. wikipedia.orgnih.gov
The use of this compound can provide detailed information about the mechanism of the phosphoryl transfer reaction catalyzed by glycerol kinase. The reaction involves the attack of one of the primary hydroxyl groups of glycerol on the terminal (γ) phosphate of ATP. toyobo-global.com
When this compound is used as the substrate, the resulting sn-glycerol-3-phosphate will contain the ¹⁸O label in the ester linkage between the glycerol backbone and the phosphate group, provided the reaction proceeds via a direct in-line displacement mechanism. In this scenario, the hydroxyl group at the C3 position of glycerol attacks the γ-phosphorus of ATP, leading to the formation of a pentacovalent transition state, followed by the release of ADP.
An alternative, though less common, mechanism could involve the formation of a phospho-enzyme intermediate. In this case, the γ-phosphate of ATP would first be transferred to an amino acid residue in the active site of the enzyme, releasing ADP. Subsequently, the glycerol molecule would attack the phosphorylated enzyme to generate the final product. Isotopic labeling studies can help differentiate between these pathways.
Furthermore, the phenomenon of "oxygen scrambling" can be investigated. If the phosphoryl transfer is reversible, the terminal phosphate of ATP bound to the active site might undergo rotation before being transferred to glycerol or before the re-synthesis of ATP from ADP and glycerol-3-phosphate. If the reaction is run in the presence of ADP and ¹⁸O-labeled glycerol-3-phosphate, the detection of ¹⁸O in the β-phosphate of the reformed ATP would be evidence for such scrambling, providing insights into the dynamics of the catalytic process.
Table 3: Hypothetical Outcomes of Glycerol Kinase Reaction with this compound
| Proposed Mechanism | Substrate | Product | ¹⁸O Location | Interpretation |
| Direct In-line Transfer | This compound + ATP | sn-Glycerol-3-phosphate | In the C-O-P ester bond | Consistent with a direct attack of the glycerol hydroxyl on the γ-phosphate of ATP. |
| Phospho-enzyme Intermediate | This compound + ATP | sn-Glycerol-3-phosphate | In the C-O-P ester bond | Does not rule out an intermediate, but direct transfer is more parsimonious. |
| Reversibility and Oxygen Scrambling | ¹⁸O-Glycerol-3-phosphate + ADP | ATP | In the β-γ bridging oxygen of ATP | Indicates a reversible reaction with rotation of the phosphate group in the active site. |
Dehydrogenase Mechanisms (e.g., Glycerol-3-Phosphate Dehydrogenase)
Dehydrogenases are oxidoreductases that catalyze the removal of hydrogen atoms from a substrate, typically transferring them to an acceptor molecule like NAD⁺ or FAD. ebi.ac.ukproteopedia.org Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme that links glycolysis and lipid metabolism by catalyzing the reversible oxidation of sn-glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). ebi.ac.ukgenome.jp
The reaction mechanism of GPDH involves the abstraction of a proton from the C2 hydroxyl group of glycerol-3-phosphate by a basic residue in the active site, followed by the transfer of a hydride ion from the C2 carbon to NAD⁺. ebi.ac.uk This results in the formation of DHAP, NADH, and a proton.
Given this mechanism, the use of this compound, where the heavy isotopes are located at the C1 and C3 positions, would not be informative for elucidating the details of the GPDH reaction. The key chemical events—proton abstraction and hydride transfer—occur at the C2 position of the glycerol backbone. The oxygen atoms at C1 and C3 are not directly involved in the catalytic steps of the dehydrogenase. Therefore, they would remain as spectator atoms throughout the reaction, and their isotopic nature would not provide any insight into the movement of electrons or protons during the conversion of glycerol-3-phosphate to DHAP. To study the GPDH mechanism using isotopic labeling, one would need to use glycerol labeled with deuterium (B1214612) at the C2 position or with ¹⁸O at the C2 hydroxyl group.
Isotope Effect Studies in Biochemical Reactions
The substitution of an atom with its heavier isotope can influence the rate of a chemical reaction. This phenomenon, known as the isotope effect, is a cornerstone of mechanistic enzymology. The magnitude of the isotope effect provides crucial information about bond-breaking and bond-forming events during the reaction, particularly at the rate-determining step.
Kinetic isotope effects are observed when the rate of a reaction involving a molecule containing a heavy isotope is different from the rate of the same reaction with the corresponding unlabeled molecule. In the context of Glycerol-1,3-¹⁸O₂, the presence of ¹⁸O at the terminal hydroxyl groups can lead to a measurable KIE in enzyme-catalyzed reactions where these positions are chemically transformed.
The magnitude of the KIE is expressed as the ratio of the reaction rate with the light isotope (k_light) to the rate with the heavy isotope (k_heavy). For ¹⁸O, a primary KIE is expected if the C-O bond is cleaved in the rate-limiting step. Secondary KIEs can also be observed when the isotopic substitution is at a position adjacent to the reaction center. These effects, though smaller, can provide detailed information about changes in the chemical environment of the isotopic label during the reaction.
Table 1: Theoretical Kinetic Isotope Effects for C-O Bond Cleavage
| Isotope | k_light / k_heavy (at 25°C) |
|---|---|
| ¹⁸O | 1.02 - 1.08 |
Note: The values presented are theoretical ranges and can vary based on the specific reaction and transition state geometry.
Furthermore, the magnitude of the KIE can offer insights into the structure of the transition state. A larger KIE generally indicates a greater degree of bond breaking in the transition state. By combining KIE data with computational modeling, researchers can construct detailed models of the transition state, revealing the precise arrangement of atoms at the pinnacle of the reaction energy profile. This information is critical for understanding the catalytic strategies employed by enzymes.
Oxygen Exchange Mechanisms in Biological Systems
Isotopically labeled molecules are indispensable for tracing the movement and incorporation of atoms within metabolic networks. Glycerol-1,3-¹⁸O₂ is particularly useful for studying oxygen exchange reactions, shedding light on the origin of oxygen atoms in various metabolites.
A key application of Glycerol-1,3-¹⁸O₂ is in distinguishing between the oxygen atoms originating from the substrate and those from the surrounding aqueous environment (H₂O). In many enzymatic reactions, water molecules act as nucleophiles or are incorporated into the final product. By using ¹⁸O-labeled glycerol in an unlabeled water environment (or vice versa), the source of the oxygen atoms in the product can be unequivocally determined.
For instance, in the enzymatic hydrolysis of a glycerolipid, if the resulting glycerol contains ¹⁸O at the C1 and C3 positions when the reaction is initiated with Glycerol-1,3-¹⁸O₂, it indicates that these C-O bonds were not cleaved during the reaction. Conversely, if the product glycerol is unlabeled, it implies that the original ester linkages were hydrolyzed, and the new hydroxyl groups were derived from water.
Table 2: Example of Oxygen Source Determination in a Hypothetical Hydrolysis Reaction
| Substrate | Solvent | Product | Oxygen Source at C1/C3 |
|---|---|---|---|
| Glycerol-1,3-¹⁸O₂-phosphate | H₂¹⁶O | Glycerol | ¹⁸O |
| Unlabeled Glycerol-phosphate | H₂¹⁸O | Glycerol | ¹⁸O |
This table illustrates how the isotopic composition of the product reveals the origin of the hydroxyl oxygen atoms.
Advanced Analytical Methodologies for Glycerol 1,3 18o2 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. In the context of Glycerol-1,3-18O2, specific NMR methods are utilized to trace the metabolic fate of the labeled glycerol (B35011) backbone and to study phosphorylation events.
1H NMR and 13C NMR for Carbon Backbone Tracing
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for elucidating the structure of organic molecules. nih.govbhu.ac.in When this compound is introduced into a biological system, the ¹³C-labeled carbon atoms can be traced as the glycerol molecule is metabolized.
¹H NMR provides information about the protons attached to the carbon skeleton, while ¹³C NMR directly probes the carbon backbone. bhu.ac.in Although the natural abundance of ¹³C is low (about 1.1%), isotopic enrichment, as in the case of using labeled glycerol, significantly enhances the signal. bhu.ac.in In complex biological samples, ¹³C NMR offers better spectral dispersion than ¹H NMR, reducing the problem of signal overlap. nih.gov
Research has utilized ¹H and ¹³C NMR to assign chemical resonances and determine the structure of polyesters synthesized from glycerol. researchgate.net For instance, in the analysis of poly(glycerol-co-diacid)s, specific signals in the ¹³C NMR spectrum correspond to different substitution patterns on the glycerol backbone, such as terminal units, linear units, and dendritic units. researchgate.net Two-dimensional NMR techniques, like [¹H, ¹³C]-HSQC, can further clarify the connectivity between protons and carbons, aiding in the detailed structural assignment of glycerol-containing metabolites like Glycerol 3-phosphate. hmdb.ca
The following table summarizes typical chemical shift ranges for carbon atoms in different chemical environments, which is crucial for interpreting ¹³C NMR spectra of glycerol and its metabolites.
| Nature of Carbon Atom | δ (ppm) |
| Aliphatics | 10-40 |
| C–O, C–X | 50-70 |
| Alkyne | 70-80 |
| Alkenes, Aromatics | 110-150 |
| RCOOH, RCOOR | 170-180 |
| RCHO | 190-200 |
| RCOR' | 205-220 |
| Data sourced from general principles of ¹³C NMR spectroscopy. bhu.ac.in |
31P NMR for Phosphoryl Oxygen Exchange (18O-assisted)
Phosphorus-31 (³¹P) NMR is a powerful, non-destructive technique for studying phosphorylated metabolites. The use of ¹⁸O-labeled compounds, such as this compound, in conjunction with ³¹P NMR, allows for the investigation of phosphoryl oxygen exchange reactions. rsc.orgresearchgate.net This "¹⁸O-assisted" ³¹P NMR method is based on the principle that the substitution of a ¹⁶O atom with a heavier ¹⁸O atom in a phosphoryl group induces a small upfield shift in the ³¹P NMR resonance. rsc.orgnih.govphysiology.org
This isotopic shift enables the differentiation and quantification of phosphoryl groups containing different numbers of ¹⁸O atoms (isotopomers). rsc.orgphysiology.org By monitoring the incorporation of ¹⁸O from H₂¹⁸O into metabolites like ATP, researchers can track the fluxes through various metabolic pathways, including ATP synthesis and utilization, and the activities of enzymes like adenylate kinase and creatine (B1669601) kinase. rsc.orgnih.gov
For example, in studies of heart tissue extracts, the incorporation of ¹⁸O into the γ, β, and α phosphoryl groups of ATP, as well as into phosphocreatine (B42189) (CrP) and glucose-6-phosphate (G6P), can be clearly resolved and quantified using high-field ³¹P NMR. rsc.orgphysiology.org The magnitude of the ¹⁸O-induced shift typically ranges from 0.0210 to 0.0280 ppm, which is resolvable with modern high-field spectrometers. rsc.org
The table below shows the ¹⁸O-induced isotopic shifts in the ³¹P NMR spectra for various key phosphometabolites.
| Metabolite | Isotope Shift (ppm) per ¹⁸O atom |
| Pi, CrP, γ-ATP, α-ATP, G-6-P, G-1-P, G-3-P | 0.0210 - 0.0250 |
| β-ATP (non-bridging ¹⁸O) | 0.0287 |
| β-ATP (bridging ¹⁸O) | 0.0170 |
| Data sourced from studies on ¹⁸O-assisted ³¹P NMR. nih.gov |
Advantages of Isotopic Labeling for Spectral Simplification and Resolution
Isotopic labeling, particularly with ¹³C, offers significant advantages for NMR analysis, especially in complex biological systems like proteins. sigmaaldrich.comacs.org These advantages directly apply to the study of metabolites derived from labeled glycerol.
Spectral Simplification: Uniform or selective ¹³C labeling reduces the complexity of spectra by focusing the analysis on the labeled sites. nih.gov This is particularly useful in crowded spectral regions.
Enhanced Resolution: By replacing ¹²C with ¹³C, one-bond ¹³C-¹³C J-couplings are introduced, which can cause line broadening. However, selective labeling strategies, such as using [1,3-¹³C]-glycerol, can eliminate many of these couplings, resulting in sharper lines and improved resolution. nih.govprotein-nmr.org.uk
Facilitating Resonance Assignments: The characteristic labeling patterns produced by precursors like [1,3-¹³C]-glycerol can be exploited for the assignment of resonances in complex spectra. protein-nmr.org.uk
Probing Long-Range Correlations: The removal of strong one-bond dipolar couplings through selective labeling enables the observation of weaker, long-range correlations, which provide crucial structural information. protein-nmr.org.uk
For instance, using [1,3-¹³C]-glycerol as a carbon source for protein expression results in a specific pattern of ¹³C incorporation into amino acids. protein-nmr.org.uk This "tailored" labeling simplifies the NMR spectra and enhances the signal-to-noise ratio, allowing for more detailed structural and dynamic studies. nih.gov
Mass Spectrometry (MS) Based Techniques
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for metabolite profiling and isotope tracing studies involving this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This combination is ideal for analyzing complex biological mixtures to identify and quantify a wide range of metabolites (a field known as metabolomics). nih.govanimbiosci.org
In the context of this compound, LC-MS is used to profile the metabolites that incorporate the labeled glycerol backbone. The process typically involves:
Extraction: Metabolites are extracted from biological samples (e.g., cells, tissues, biofluids). nih.gov
Chromatographic Separation: The extract is injected into an LC system, where different metabolites are separated based on their physicochemical properties (e.g., polarity). lcms.cz Common LC modes include reversed-phase (RPLC) for polar to mid-polar metabolites and hydrophilic interaction chromatography (HILIC) for highly polar compounds. lcms.cz
Ionization and Mass Analysis: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. animbiosci.orgnih.gov High-resolution mass spectrometers can provide accurate mass measurements, which aids in the identification of unknown metabolites. animbiosci.org
LC-MS can directly measure many metabolites with minimal sample preparation, avoiding the need for derivatization that is often required for GC-MS. researchgate.net It has been successfully used for the untargeted profiling of metabolites in various biological matrices and for the quantitative analysis of specific labeled compounds like deuterated glycerol and glucose. animbiosci.orgresearchgate.net
The following table outlines the key components and options in a typical LC-MS workflow for metabolite profiling.
| Step | Description | Common Techniques/Options |
| Sample Preparation | Isolate metabolites from the biological matrix. | Protein precipitation, liquid-liquid extraction. protocols.io |
| LC Separation | Separate metabolites based on chemical properties. | Reversed-Phase LC (RPLC), Hydrophilic Interaction Chromatography (HILIC). lcms.cz |
| Ionization | Generate ions from the eluted metabolites. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Mass Analysis | Separate and detect ions based on m/z. | Quadrupole, Time-of-Flight (TOF), Orbitrap. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. gcms.cz For non-volatile metabolites like glycerol and its phosphorylated derivatives, a chemical derivatization step is required to make them volatile enough for GC analysis. protocols.ionih.gov
GC-MS is particularly powerful for isotope tracing studies. After administering this compound, its metabolites can be extracted, derivatized, and analyzed by GC-MS to determine the extent of ¹⁸O incorporation. This provides quantitative data on metabolic fluxes. frontiersin.org
The process involves:
Enzymatic Conversion: For phosphorylated metabolites like ATP, the phosphoryl groups are often enzymatically transferred to glycerol to form glycerol-3-phosphate (G3P). researchgate.netfrontiersin.org
Derivatization: The sample containing glycerol or G3P is treated with a chemical agent (e.g., acetic anhydride (B1165640) or a silylating agent) to create a volatile derivative. protocols.ionih.gov
GC Separation: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the capillary column. oiv.int
MS Detection: The separated compounds are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer detects these fragments, and the resulting mass spectrum provides a fingerprint for identification and quantification of the isotopic enrichment. nih.gov
For example, ¹⁸O enrichment in phosphoryl metabolites is determined by monitoring the mass ions of their trimethylsilyl (B98337) derivatives. physiology.org The presence of ¹⁸O atoms increases the mass of the ion, allowing for the calculation of isotopic enrichment. physiology.orgnih.gov GC-MS offers high sensitivity and specificity for these measurements. nih.gov
A typical GC-MS analysis for glycerol isotope tracing is summarized below.
| Parameter | Typical Setting/Reagent | Purpose |
| Derivatization Agent | Acetic Anhydride / Silylating agents (e.g., BSTFA) | Increase volatility for GC analysis. protocols.io |
| GC Column | Capillary column (e.g., TG-WAX MS) | Separate derivatized metabolites. protocols.io |
| Carrier Gas | Helium or Hydrogen | Mobile phase for GC separation. oiv.int |
| Ionization Mode | Electron Impact (EI) / Chemical Ionization (CI) | Fragment molecules for mass analysis. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Specifically monitor ions of interest for high sensitivity. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic abundance of metabolites due to its ability to provide high mass accuracy and resolving power. escholarship.org This capability allows for the differentiation of molecules with very close masses, known as isobars, which is critical in isotope tracing studies. researchgate.net Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass resolving powers exceeding 200,000, enabling the clear separation of isotopologue peaks from isobaric interferences. escholarship.org
When Glycerol-1,3-¹⁸O₂ is metabolized, the ¹⁸O atoms can be incorporated into various downstream compounds, such as glycerol-3-phosphate (G3P) and subsequently into the phosphate (B84403) backbone of nucleotides or released as ¹⁸O-labeled water. HRMS can precisely measure the masses of these metabolites, allowing for the confident identification of ¹⁸O-containing species. For example, the incorporation of two ¹⁸O atoms results in a mass shift of approximately +4 Da. HRMS can resolve the M+4 peak corresponding to the di-labeled species from other naturally occurring isotopes (like ¹³C) and potential contaminants. researchgate.net
The combination of liquid chromatography (LC) with HRMS (LC-HRMS) allows for the separation of complex biological mixtures before mass analysis, providing an additional layer of specificity. escholarship.orgnih.gov This technique can simultaneously quantify the levels of different acyl-Coenzyme A thioesters and measure the incorporation of isotopic labels from various precursors. escholarship.org Direct Infusion HRMS (DI-HRMS) has also been developed as a high-throughput method to rapidly map the metabolic flux of isotopically labeled substrates in cellular models. nih.gov
Table 1: Comparison of HRMS and IRMS for Isotopic Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Isotope Ratio Mass Spectrometry (IRMS) |
|---|---|---|
| Primary Application | Analysis of intact molecules and their isotopologue distribution (e.g., M+0, M+2, M+4). | High-precision measurement of bulk isotope ratios (e.g., ¹⁸O/¹⁶O) in a total sample or purified compound. |
| Principle | Measures mass-to-charge ratio with high accuracy to resolve different isotopic forms of a molecule. researchgate.net | Converts sample to a simple gas (e.g., CO, CO₂); measures the ratio of isotopic gases. fmach.itfmach.it |
| Information Provided | Detailed isotopomer patterns, positional information (with fragmentation), and quantification of specific labeled species. | Overall isotopic enrichment (delta values, ‰) of a sample. nih.govoiv.int |
| Sample Preparation | Metabolite extraction, often coupled with chromatography (LC-HRMS). nih.gov | Combustion or high-temperature conversion of the sample into gas. fmach.itfmach.it |
| Typical Precision | Good for relative quantification of isotopologues. | Extremely high precision (to per mil level, ‰) for isotope ratios. separations.co.za |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
For ¹⁸O analysis, the sample containing Glycerol-1,3-¹⁸O₂ or its metabolites is subjected to high-temperature conversion (pyrolysis) in a reductive environment, which quantitatively converts the oxygen in the sample into carbon monoxide (CO) gas. fmach.it This gas is then introduced into the IRMS instrument. The mass spectrometer, typically a magnetic sector analyzer, separates the different isotopic forms of the gas (e.g., ¹²C¹⁶O at mass 28 and ¹²C¹⁸O at mass 30) and measures their respective ion currents with very high precision. fmach.it
The results are expressed as a delta (δ) value in parts per thousand (‰), which represents the deviation of the sample's isotope ratio from that of an international standard, such as Vienna Standard Mean Ocean Water (VSMOW) for oxygen. nih.gov By coupling an elemental analyzer (EA) or a chromatograph (gas or liquid) to the IRMS (EA-IRMS, GC-C-IRMS, HPLC-IRMS), it is possible to determine the bulk isotopic enrichment of specific compounds separated from a mixture. fmach.itoiv.inteconomie.gouv.fr This approach is particularly useful for quantifying the total incorporation of the ¹⁸O label from Glycerol-1,3-¹⁸O₂ into a purified metabolite pool. nih.gov
Quantitative Isotope Tracing Data Analysis
Raw data from mass spectrometry must be processed through specialized algorithms to translate it into meaningful biological information, such as the degree of isotopic labeling and the rates of metabolic reactions.
Algorithms for Isotopic Enrichment and Isotopomer Distribution Analysis
The analysis of data from isotope tracing experiments requires computational algorithms to determine the isotopic enrichment and the distribution of isotopomers (molecules that differ only in their isotopic composition). ox.ac.uk A key first step is the correction for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O), which contribute to the mass spectra and must be subtracted to accurately determine the enrichment from the labeled tracer.
Mass Isotopomer Distribution Analysis (MIDA) is a common technique used to calculate the biosynthesis and turnover of molecules. ckisotopes.com Algorithms can predict the theoretical isotope distribution for a molecule at various levels of enrichment. pitt.edu By comparing the experimentally measured isotope distribution from HRMS with these predicted distributions, the algorithm can find the best fit and thereby determine the isotopic enrichment of the metabolite pool. pitt.edu This process often involves iterative calculations and statistical correlation to find the most accurate enrichment value. pitt.edu
These computational tools, such as OpenFLUX and TraceFinder, can automate the process of integrating raw data, identifying labeled peaks, and calculating the mole percent excess (MPE) and the relative abundance of each isotopomer (e.g., M+0, M+2, M+4). nih.govnih.gov This detailed isotopomer data is the primary input for metabolic flux analysis.
Table 2: Example of Theoretical Isotopomer Distribution
Example of a downstream metabolite (e.g., a 3-carbon intermediate) derived from Glycerol-1,3-¹⁸O₂ tracer, assuming a 50% enrichment in the precursor pool.
| Isotopomer | Description | Theoretical Relative Abundance (%) |
|---|---|---|
| M+0 | Unlabeled molecule (contains only ¹⁶O) | 25% |
| M+2 | Singly labeled molecule (contains one ¹⁸O) | 50% |
| M+4 | Doubly labeled molecule (contains two ¹⁸O) | 25% |
Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) Approaches
Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify intracellular reaction rates, or fluxes. wikipedia.orgnih.gov The core concept of MFA is that the pattern of isotope labeling in metabolites is a direct consequence of the fluxes through the metabolic network. nih.govresearchgate.net By providing Glycerol-1,3-¹⁸O₂ as a tracer and measuring the resulting ¹⁸O distribution in downstream metabolites (the isotopomer data from HRMS), MFA algorithms can deduce the relative or absolute rates of the reactions that produced them. nih.gov This method is considered the gold standard for studying metabolic phenotypes. researchgate.net
Flux Balance Analysis (FBA) is a complementary, constraint-based modeling approach that calculates the flow of metabolites through a network based on stoichiometric constraints. creative-proteomics.com While FBA can predict theoretical optimal flux distributions (e.g., to maximize growth), it does not use experimental isotope data directly. creative-proteomics.complos.org However, FBA and MFA can be used synergistically. FBA can help define the metabolic network model, while MFA provides experimental validation and precise quantification of the actual fluxes operating within the cell under specific conditions. nih.gov The use of ¹⁸O tracers like Glycerol-1,3-¹⁸O₂ can provide unique constraints for MFA models, particularly for tracking phosphate and water exchange reactions, which are often invisible to ¹³C-based tracers.
Sample Preparation Strategies for Isotopic Analysis
Proper sample preparation is crucial for accurate and reproducible isotopic analysis of Glycerol-1,3-¹⁸O₂ and its metabolites. The specific strategy depends on the biological matrix (e.g., plasma, cells, tissues) and the analytical platform (GC-MS, LC-MS).
A common first step is the rapid quenching of metabolism and extraction of metabolites. This is often achieved using cold solvents like a methanol/chloroform/water mixture, which effectively separates polar metabolites (including glycerol and G3P) into the aqueous phase. protocols.io
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) , glycerol and its metabolites often require derivatization to increase their volatility and thermal stability. protocols.ionih.gov Common derivatization methods include:
Acetylation: Reacting the sample with acetic anhydride and pyridine (B92270) to form a triacetate derivative. protocols.io
Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) derivatives. dshs-koeln.de
Fluoroacylation: Creating heptafluorobutyryl (HFB) derivatives, which can improve ionization for negative chemical ionization MS and ensure the entire tracer molecule is retained. nih.gov
For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization is often not required, simplifying the workflow. nih.gov A "dilute-and-shoot" approach, where the sample is simply diluted with an appropriate solvent (often containing an internal standard) and injected directly, can be used for high-throughput screening. dshs-koeln.denih.gov For more complex samples, chromatographic separation using techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary to resolve isomers and remove matrix interferences. nih.govacs.org
General sample preparation for bulk IRMS analysis involves drying the sample (e.g., freeze-drying), followed by grinding it into a homogeneous powder, which is then weighed into tin or silver capsules for combustion or pyrolysis. isotopeecology.comunm.edu
No Published Research Found for "this compound" in Specified Research Models
Following a comprehensive search of scientific literature and research databases, no studies or data were identified involving the specific isotopic compound "this compound" within the requested research contexts of in vitro, ex vivo, or non-clinical animal models.
The user's request specified a detailed article on the use of this compound, a form of glycerol labeled with the heavy isotope Oxygen-18 at the first and third carbon positions. This type of isotopic labeling is typically used in metabolic studies to trace the fate of specific atoms through biochemical pathways.
While extensive research exists on the metabolism of glycerol using other isotopic tracers—such as those labeled with Carbon-13 (¹³C), Carbon-14 (¹⁴C), or deuterium (B1214612) (²H)—there is no accessible information in published literature detailing the use of this compound. Consequently, it is not possible to provide the specific research findings, data tables, or analyses for the outlined sections:
Glycerol 1,3 18o2 in Research Models Excluding Human Models
Animal Models for Metabolic Research (Non-Clinical)
The absence of information indicates that "Glycerol-1,3-18O2" may be a novel, highly specialized, or theoretical compound not yet utilized or reported in the types of metabolic studies specified. Therefore, the detailed article requested by the user cannot be generated based on currently available scientific evidence.
Applications in Other Relevant Animal Models
A thorough search of scientific literature did not yield any studies detailing the application of this compound in other relevant animal models for metabolic research. The principles of isotopic tracing are broadly applicable across various species, but the specific use of this particular isotopically labeled glycerol (B35011) is not documented in published research.
Microbial Systems and Enzyme Production
Investigation of Microbial Glycerol Utilization Pathways
There is no available research that specifically employs this compound to investigate microbial glycerol utilization pathways. The metabolism of glycerol by various microorganisms, including bacteria like Pseudomonas and Clostridium, is a well-studied field. These investigations, however, typically use unlabeled glycerol or other isotopically labeled forms to elucidate the metabolic pathways. For example, the general pathways of glycerol assimilation in bacteria, which involve phosphorylation and dehydrogenation to form dihydroxyacetone phosphate (B84403) (DHAP), have been extensively reviewed nih.gov. Such studies are crucial for understanding how microbes can be engineered for the production of value-added chemicals from glycerol.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The full potential of Glycerol-1,3-18O2 as a metabolic tracer can be realized through its integration with multi-omics platforms. This approach allows for a systems-level understanding of how metabolic fluxes are coordinated with gene expression and protein abundance. While direct studies employing this compound in multi-omics are still emerging, the groundwork has been laid by studies using other stable isotopes of glycerol (B35011).
For instance, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics, enabling the comparison of global protein expression between different cellular states. acs.orgmpg.deresearchgate.netsigmaaldrich.com By culturing cells in the presence of this compound, it would be possible to trace the incorporation of the glycerol backbone into newly synthesized lipids and concurrently monitor changes in the proteome. This could reveal novel regulatory links between lipid metabolism and protein expression. For example, an upregulation of enzymes involved in glycerolipid synthesis could be correlated with increased flux of the 18O-labeled glycerol into triglycerides.
Furthermore, combining this compound tracing with transcriptomics would allow researchers to connect changes in metabolic pathways with the expression levels of the genes that encode the relevant enzymes. Studies have already demonstrated the transcriptional stimulation of genes in the pentose (B10789219) phosphate (B84403) pathway and gluconeogenesis when glycerol is used as a carbon source. The use of this compound would add another layer of detail, enabling the direct correlation of gene expression changes with the flux of glycerol through specific pathways.
The integration of data from metabolomics (tracing the fate of this compound), proteomics, and transcriptomics will necessitate sophisticated bioinformatics tools to manage and interpret the large datasets generated. This synergistic approach will be critical for constructing comprehensive models of cellular metabolism and identifying key regulatory nodes that can be targeted for therapeutic intervention.
Development of Novel Tracing Methodologies and Labeled Precursors
The utility of this compound is intrinsically linked to the development of innovative tracing methodologies and the synthesis of a broader range of labeled precursors. While the primary application of this compound is to trace the glycerol backbone, its use can be expanded through creative experimental designs.
One promising area is the use of this compound in combination with other stable isotope tracers in what is known as dual- or multi-isotope tracing. For example, co-administering this compound with 13C-labeled glucose or 15N-labeled amino acids would allow for the simultaneous tracking of carbohydrate, lipid, and amino acid metabolism. This approach would provide a more holistic view of cellular metabolic networks and their interconnectivity.
Moreover, the development of new analytical techniques will enhance the utility of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting and quantifying isotopically labeled molecules. nih.gov Advances in these technologies, such as improved sensitivity and the development of novel fragmentation techniques in mass spectrometry, will enable the detection of 18O-labeled metabolites at lower concentrations and with greater structural detail.
The synthesis of other 18O-labeled precursors derived from glycerol will also be crucial. For instance, the enzymatic or chemical synthesis of Glycerol-3-phosphate labeled with 18O at the phosphate group, in addition to the glycerol backbone, would allow for the detailed study of phosphorylation and dephosphorylation reactions, which are central to cellular signaling and energy metabolism. A study on the biosynthesis of archaeal phospholipids (B1166683) has already demonstrated the feasibility of using 18O-labeled glycerol to trace the origin of oxygen atoms in the final lipid structure. researchgate.net
| Labeled Precursor | Potential Research Application | Analytical Technique |
| This compound | Tracing glycerol backbone into lipids and other metabolites | Mass Spectrometry, NMR |
| [U-13C3]Glycerol | Tracing the carbon skeleton of glycerol | Mass Spectrometry, NMR |
| 2H5-Glycerol | Measuring VLDL TAG kinetics | Mass Spectrometry |
| 18O-labeled Glycerol-3-Phosphate | Studying phosphorylation and dephosphorylation reactions | Mass Spectrometry, 31P-NMR |
Advancements in Computational Modeling of Isotope Flux
The quantitative analysis of metabolic fluxes from stable isotope tracing data is heavily reliant on computational modeling. The data generated from experiments with this compound, which will be in the form of mass isotopomer distributions, requires sophisticated software for its interpretation.
Metabolic Flux Analysis (MFA) is a computational framework used to calculate intracellular metabolic fluxes from isotope tracing data. rsc.orgresearchgate.netnih.gov Several software packages, such as INCA (Isotopomer Network Compartmental Analysis), have been developed to facilitate MFA. oup.com Importantly, INCA and similar tools are capable of handling data from various stable isotopes, including 18O. oup.com This means that the data from this compound tracing experiments can be readily integrated into existing MFA workflows.
Future advancements in computational modeling will focus on several key areas. Firstly, the development of more comprehensive metabolic network models that include a greater number of reactions and pathways will allow for a more accurate and detailed analysis of isotope flux. Secondly, the integration of kinetic parameters into MFA models will enable the study of dynamic changes in metabolic fluxes in response to perturbations. This is particularly relevant for understanding how cells adapt their metabolism over time.
Another important development will be the creation of more user-friendly and accessible software for MFA. This will lower the barrier to entry for researchers who are not experts in computational modeling, thereby broadening the application of stable isotope tracing with compounds like this compound. Machine learning approaches are also being developed to accelerate the process of flux quantitation from isotope labeling patterns. biorxiv.org
The ability to accurately model the flux of 18O from this compound into various downstream metabolites will be essential for extracting meaningful biological insights from the experimental data.
Untapped Mechanistic Insights in Glycerol-Mediated Biochemical Processes
The specific labeling pattern of this compound offers unique opportunities to uncover novel mechanistic details of glycerol-mediated biochemical processes. The presence of 18O at the terminal carbons allows for the precise tracking of these hydroxyl groups through enzymatic reactions.
One area where this compound could provide significant insights is in the study of enzymes that act on glycerol and its derivatives. For example, by analyzing the distribution of 18O in the products of a reaction catalyzed by a glycerol kinase or a glycerol-3-phosphate dehydrogenase, it may be possible to deduce the stereochemistry of the enzymatic reaction and the mechanism of substrate binding.
Furthermore, this compound can be used to investigate the relative contributions of different pathways to glycerol metabolism. For instance, in the liver, glycerol can be converted to glucose via gluconeogenesis or enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net By tracing the fate of the 18O label, it would be possible to quantify the flux of glycerol through these competing pathways under different physiological conditions.
The use of 18O-labeling has also been employed to study phosphoryl turnover and energy metabolism. frontiersin.org By tracing the incorporation of 18O from water into ATP and other phosphorylated compounds, researchers can gain insights into the dynamics of energy transfer within the cell. The use of this compound could complement these studies by providing a direct tracer for the glycerol backbone in processes that are tightly linked to energy metabolism, such as lipid synthesis.
The exploration of these and other untapped mechanistic questions will be a key focus of future research using this compound, promising to deepen our understanding of the central role of glycerol in biochemistry.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Glycerol-1,3-18O₂ with isotopic purity?
- Methodological Answer : Synthesis involves isotopic labeling via enzymatic or chemical exchange reactions. For example, using lipases or esterases to selectively incorporate ¹⁸O at the 1,3-positions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic placement, complemented by mass spectrometry (MS) to verify isotopic enrichment (>98% purity). Experimental protocols must include rigorous purification steps (e.g., column chromatography) and validation against reference spectra from databases like NIST Chemistry WebBook . Replicate analyses (n ≥ 3) are essential to ensure consistency, as per guidelines for reporting isotopic labeling efficiency .
Q. How can researchers ensure experimental reproducibility when using Glycerol-1,3-18O₂ in metabolic studies?
- Methodological Answer : Reproducibility hinges on strict control of reaction conditions (pH, temperature, enzyme activity) and calibration of analytical instruments (e.g., LC-MS/MS). Use standardized protocols for sample preparation, such as those outlined in Table 5 of EU Tobacco Directive 2014/40/EU, which specifies replication requirements for analytical methods . Document all parameters (e.g., solvent purity, storage conditions) and cross-reference with published studies using FINER criteria to evaluate feasibility and novelty .
Advanced Research Questions
Q. What experimental designs are optimal for tracing metabolic flux using Glycerol-1,3-18O₂ in dynamic systems?
- Methodological Answer : Employ pulse-chase labeling combined with kinetic modeling to track ¹⁸O incorporation into metabolic intermediates (e.g., triacylglycerols, phospholipids). Use compartmentalized systems (e.g., cell cultures or isolated mitochondria) to isolate pathways. Data analysis should integrate stable isotope-resolved metabolomics (SIRM) and computational tools like isotopic spectral analysis (ISA) to resolve positional labeling. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure alignment with hypothesis-driven objectives .
Q. How can contradictions in isotopic enrichment data from Glycerol-1,3-18O₂ experiments be systematically resolved?
- Methodological Answer : Contradictions often arise from unaccounted isotopic exchange or side reactions. Apply sensitivity analysis to identify variables (e.g., pH-dependent hydrolysis) and validate results using orthogonal methods (e.g., comparing NMR and IR spectroscopy). Use the "Cited by" feature in Google Scholar to locate precedents addressing similar discrepancies, and apply mixed-methods frameworks (qualitative + quantitative) to reconcile findings .
Q. What are the best practices for studying Glycerol-1,3-18O₂'s role in protein-ligand interactions under varying thermodynamic conditions?
- Methodological Answer : Conduct isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations to quantify binding affinities and hydrogen-bonding patterns (e.g., ARG-10 interactions at 2.3–2.5 Å distances ). Replicate experiments under controlled humidity and temperature, as isotopic stability can vary with environmental conditions. Cross-validate results with X-ray crystallography or cryo-EM data, adhering to reporting standards for structural biochemistry .
Data Analysis and Validation
Q. How should researchers validate the isotopic integrity of Glycerol-1,3-18O₂ in long-term storage?
- Methodological Answer : Perform accelerated stability studies under varying temperatures (-20°C to 25°C) and humidity levels. Use high-resolution MS to monitor ¹⁸O loss over time and compare against NIST reference data . Include negative controls (unlabeled glycerol) and statistical tools (e.g., ANOVA) to assess degradation kinetics. Document findings using the "Materials and Methods" framework from chemistry research guidelines .
Q. What statistical approaches are recommended for analyzing high-throughput datasets involving Glycerol-1,3-18O₂?
- Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to reduce dimensionality and identify key variables. Use bootstrapping or Monte Carlo simulations to quantify uncertainty in isotopic tracing experiments. Ensure compliance with geochemistry research standards for data rigor, including replication thresholds (e.g., n ≥ 5 for biological replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
